2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol
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Overview
Description
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C13H9ClFNO It is a derivative of phenylpropanolamine and contains both a chloro and a fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:
Bromination: The starting material, 4-chloro-3-fluorobenzene, undergoes bromination to introduce a bromo group at the desired position.
Grignard Reaction: The brominated compound is then treated with magnesium to form a Grignard reagent.
Reaction with Formaldehyde: The Grignard reagent is reacted with formaldehyde to form the corresponding secondary alcohol.
Amination: Finally, the secondary alcohol is converted to the desired amine through amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: Substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-2-(4-chloro-3-fluorophenyl)propanone
Reduction: this compound (reduced form)
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is similar to other phenylpropanolamine derivatives, such as:
Phenylpropanolamine: A closely related compound with similar chemical structure and properties.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields
Biological Activity
2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol (CAS: 1270505-11-7) is an organic compound characterized by its amino and hydroxyl functional groups attached to a chloro-fluoro-substituted phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 203.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and receptor modulation.
Enzyme Interactions
Research indicates that this compound may act as an inhibitor or activator depending on the target proteins involved. Studies have shown that it interacts with enzymes involved in metabolic pathways, potentially influencing their activity and downstream signaling pathways .
Pharmacological Applications
The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural similarities to other bioactive compounds suggest it may play a role in pharmacological applications, contributing to the development of new therapeutic agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties. For example, it has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The IC50 values for some tested cell lines were found to be below 10 µg/mL, indicating significant potency against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In tests against a range of microbial strains, it showed varying levels of activity, although some studies reported no significant minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) within the tested ranges .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAQHIOVPLVAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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